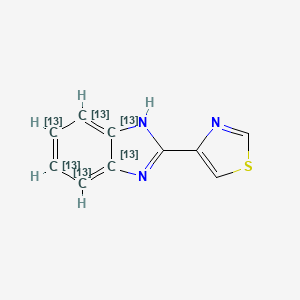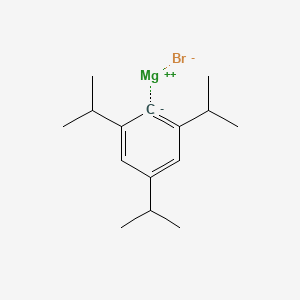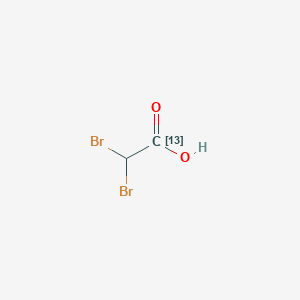
Sulfazamet-13C6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sulfazamet-13C6: is a compound that is isotopically labeled with carbon-13. It is a derivative of sulfamethazine, which is a sulfonamide antibacterial agent. Sulfonamides are known for their ability to inhibit bacterial growth by interfering with the synthesis of folic acid, an essential nutrient for bacteria. The isotopic labeling with carbon-13 makes this compound particularly useful in various scientific research applications, including metabolic studies and tracing experiments.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Sulfazamet-13C6 involves the incorporation of carbon-13 into the molecular structure of sulfamethazine. This can be achieved through several synthetic routes, including the use of carbon-13 labeled precursors in the synthesis process. The reaction conditions typically involve the use of solvents, catalysts, and controlled temperatures to ensure the successful incorporation of the isotopic label.
Industrial Production Methods: Industrial production of this compound requires large-scale synthesis techniques that ensure high purity and yield. This often involves the use of specialized equipment and facilities designed for the handling of isotopically labeled compounds. The production process must also adhere to strict regulatory standards to ensure the safety and efficacy of the final product.
化学反応の分析
Types of Reactions: Sulfazamet-13C6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted aromatic compounds.
科学的研究の応用
Sulfazamet-13C6 has a wide range of scientific research applications, including:
Chemistry: Used in isotopic labeling studies to trace chemical reactions and pathways.
Biology: Employed in metabolic studies to understand the biochemical pathways in living organisms.
Medicine: Utilized in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new pharmaceuticals and in quality control processes.
作用機序
The mechanism of action of Sulfazamet-13C6 is similar to that of sulfamethazine. It inhibits the bacterial synthesis of dihydrofolic acid by competing with para-aminobenzoic acid for binding to dihydropteroate synthetase. This inhibition prevents the formation of tetrahydrofolic acid, which is essential for bacterial growth and replication. The isotopic labeling with carbon-13 does not alter the mechanism of action but allows for detailed tracing and analysis in research studies.
類似化合物との比較
Sulfamethazine: The parent compound of Sulfazamet-13C6, used as an antibacterial agent.
Sulfadiazine: Another sulfonamide antibacterial agent with a similar mechanism of action.
Sulfamerazine: A sulfonamide with a slightly different structure but similar antibacterial properties.
Uniqueness: this compound is unique due to its isotopic labeling with carbon-13, which makes it particularly valuable for research applications. This labeling allows for precise tracing and analysis of metabolic pathways, making it a powerful tool in scientific studies.
特性
分子式 |
C16H16N4O2S |
|---|---|
分子量 |
334.35 g/mol |
IUPAC名 |
4-amino-N-(5-methyl-2-phenylpyrazol-3-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-sulfonamide |
InChI |
InChI=1S/C16H16N4O2S/c1-12-11-16(20(18-12)14-5-3-2-4-6-14)19-23(21,22)15-9-7-13(17)8-10-15/h2-11,19H,17H2,1H3/i7+1,8+1,9+1,10+1,13+1,15+1 |
InChIキー |
MTERSQYMYBGZTP-LQVUGBGWSA-N |
異性体SMILES |
CC1=NN(C(=C1)NS(=O)(=O)[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)N)C3=CC=CC=C3 |
正規SMILES |
CC1=NN(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)N)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N'-[(E)-(3-chlorophenyl)methylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B12058613.png)






![dichlorocadmium;[(2R)-2,3-dihydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12058683.png)


